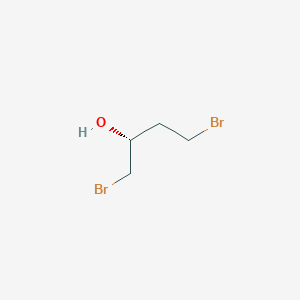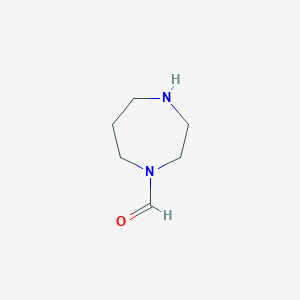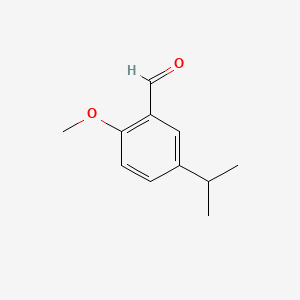
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds, such as ubrogepant , are known to target the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in the transmission of pain signals in conditions like migraines .
Mode of Action
If we consider the action of similar compounds, they act as antagonists to the cgrp receptor, blocking the receptor and preventing the transmission of pain signals .
Biochemical Pathways
Cgrp receptor antagonists like ubrogepant are known to affect the cgrp pathway, which is involved in the transmission of pain signals .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver .
Result of Action
Similar compounds that act as cgrp receptor antagonists can reduce the transmission of pain signals, providing relief from conditions like migraines .
Análisis Bioquímico
Biochemical Properties
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to competitively inhibit alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . This interaction is primarily due to the presence of the trifluoromethyl group, which enhances the compound’s binding affinity to the enzyme. Additionally, this compound forms complexes with Lewis bases such as tetrahydrofuran or pyridine through hydrogen bonding, yielding 1:1 adducts .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by binding to specific receptors or enzymes involved in these pathways. This binding can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific sites on enzymes or receptors, leading to either inhibition or activation of these biomolecules. For instance, its interaction with alcohol dehydrogenase results in competitive inhibition, thereby reducing the enzyme’s activity . Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, threshold effects have been observed where a certain dosage is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity, depending on the duration and frequency of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s trifluoromethyl group plays a crucial role in its metabolic stability and resistance to enzymatic degradation . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters or facilitated diffusion through specific channels . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, nucleus, or endoplasmic reticulum, depending on its interactions with targeting proteins or modifications such as phosphorylation or ubiquitination . The subcellular localization of this compound can significantly impact its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of pyrazole derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethylamine hydrochloride as a fluorine source. The reaction is often catalyzed by transition metals such as iron or copper, which facilitate the N-trifluoroethylation of pyrazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroethylated pyrazole derivatives.
Reduction: Reduction reactions can modify the trifluoroethyl group, potentially leading to the formation of different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions include various trifluoroethylated pyrazole derivatives, which can be further utilized in different chemical syntheses and applications .
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Comparación Con Compuestos Similares
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality, used as a solvent and reagent in organic synthesis.
Trifluoroacetic acid: Another fluorinated compound with distinct chemical properties and applications in various fields.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine stands out due to its unique combination of the pyrazole ring and trifluoroethyl group, which imparts enhanced stability, reactivity, and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications.
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXLDVHECBHMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426786 | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-39-0 | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














